molecular formula C14H14N2O2 B7590914 3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

Cat. No. B7590914
M. Wt: 242.27 g/mol
InChI Key: HFNNVTDQJNQXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of cyclopenta[d]pyrimidines and has been found to possess various biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the replication of the herpes simplex virus and the growth of various bacterial strains. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione in lab experiments is its potential as a chemotherapeutic agent. It has also been found to possess antiviral and antimicrobial properties, making it a promising candidate for drug development. However, one of the limitations of using this compound is its toxicity, which needs to be further studied and evaluated.

Future Directions

There are several future directions for the research and development of 3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Some of these include:
1. Further studies on the mechanism of action of this compound to fully understand its biological activities.
2. Evaluation of the toxicity and safety of this compound for potential use in drug development.
3. Development of new derivatives and analogs of this compound to enhance its biological activities.
4. Investigation of the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer, viral infections, and bacterial infections.
5. Exploration of the potential of this compound in other areas of medicinal chemistry, such as neurodegenerative diseases and inflammation.
In conclusion, 3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is a promising compound that has potential applications in the field of medicinal chemistry. Its biological activities, including antitumor, antiviral, and antimicrobial properties, make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action, toxicity, and potential applications in other areas of medicinal chemistry.

Synthesis Methods

The synthesis of 3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione can be achieved through various methods. One of the commonly used methods involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with benzyl isocyanide in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then treated with acetic anhydride to yield the desired compound.

Scientific Research Applications

3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities such as antitumor, antiviral, and antimicrobial properties. Studies have shown that this compound can inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. It has also been found to possess antiviral activity against the herpes simplex virus and antimicrobial activity against various bacterial strains.

properties

IUPAC Name

3-benzyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-13-11-7-4-8-12(11)15-14(18)16(13)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNNVTDQJNQXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

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